molecular formula C22H28O7S B15133263 [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate

Cat. No.: B15133263
M. Wt: 436.5 g/mol
InChI Key: JLKVEJDRJGMPAA-UHFFFAOYSA-N
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Description

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of benzodioxepin and hexahydrochromen, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate involves multiple steps, starting with the preparation of the benzodioxepin and hexahydrochromen intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methanesulfonyl chloride, which is essential for the sulfonation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired outcome. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate apart is its unique combination of benzodioxepin and hexahydrochromen structures, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H28O7S

Molecular Weight

436.5 g/mol

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate

InChI

InChI=1S/C22H28O7S/c1-3-5-15-10-16-20(12-19(15)29-30(2,24)25)28-13-17(22(16)23)14-6-7-18-21(11-14)27-9-4-8-26-18/h6-7,11,13,15-16,19-20H,3-5,8-10,12H2,1-2H3

InChI Key

JLKVEJDRJGMPAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2C(CC1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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